4-((5-Bromothiophen-2-yl)sulfonyl)-7-phenyl-1,4-thiazepane
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Overview
Description
4-((5-Bromothiophen-2-yl)sulfonyl)-7-phenyl-1,4-thiazepane is a complex organic compound that features a thiazepane ring, a bromothiophene moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Bromothiophen-2-yl)sulfonyl)-7-phenyl-1,4-thiazepane typically involves multiple steps, starting with the preparation of the bromothiophene and thiazepane intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling reaction and other steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((5-Bromothiophen-2-yl)sulfonyl)-7-phenyl-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiazepane derivatives with fewer double bonds.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets in novel ways.
Medicine: It could serve as a lead compound for developing new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 4-((5-Bromothiophen-2-yl)sulfonyl)-7-phenyl-1,4-thiazepane is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and produce therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-((5-Bromothiophen-2-yl)sulfonyl)morpholine: This compound shares the bromothiophene moiety but has a morpholine ring instead of a thiazepane ring.
4-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine: This compound also features a bromothiophene moiety but includes a trifluoromethyl group.
Uniqueness
4-((5-Bromothiophen-2-yl)sulfonyl)-7-phenyl-1,4-thiazepane is unique due to its combination of a thiazepane ring, bromothiophene moiety, and phenyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(5-bromothiophen-2-yl)sulfonyl-7-phenyl-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2S3/c16-14-6-7-15(21-14)22(18,19)17-9-8-13(20-11-10-17)12-4-2-1-3-5-12/h1-7,13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDIZJOVYNZEIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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